Regioisomeric Differentiation: 4-Chloro-2-isopropylpyridine vs. 2-Chloro-4-isopropylpyridine — LogP, Boiling Point, and pKa
The target compound 4-chloro-2-isopropylpyridine (CAS 98420-91-8) is distinguished from its regioisomer 2-chloro-4-isopropylpyridine (CAS 959020-16-7) by three key computed physicochemical parameters. The target compound has a lower consensus LogP (2.55) compared to the regioisomer (LogP = 2.86) [1]. Its predicted boiling point is approximately 31°C lower (180.1 °C vs. 211.4 °C at 760 mmHg) [1]. Additionally, the regioisomer has a computed pKa of 0.90 ± 0.10, whereas the target compound, with chlorine at the 4-position rather than the 2-position adjacent to the pyridine nitrogen, is expected to have a significantly different basicity profile [1]. These differences are critical for chromatographic method development, solvent selection, and purification strategy design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.55; XLogP3 = 2.60 |
| Comparator Or Baseline | 2-Chloro-4-isopropylpyridine: LogP = 2.858 |
| Quantified Difference | ΔLogP ≈ 0.26–0.31 units (target is less lipophilic) |
| Conditions | Computed values from standard models (XLogP3, iLOGP, WLOGP, MLOGP, SILICOS-IT consensus) |
Why This Matters
In medicinal chemistry, a ΔLogP of 0.3 units can significantly affect aqueous solubility, membrane permeability, and protein binding — making the two regioisomers non-interchangeable for lead optimization without re-profiling ADME properties.
- [1] HDL17.com. 2-Chloro-4-isopropylpyridine CAS 959020-16-7. LogP 2.85840; boiling point 211.4±20.0 °C (predicted); pKa 0.90±0.10 (predicted); density 1.075±0.06 g/cm³. View Source
